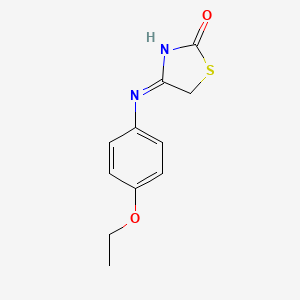

4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one

CAS No.:

Cat. No.: VC14530124

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2S |

|---|---|

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one |

| Standard InChI | InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-10-7-16-11(14)13-10/h3-6H,2,7H2,1H3,(H,12,13,14) |

| Standard InChI Key | ROBBGIYTVCIZKX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)N=C2CSC(=O)N2 |

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one delineates its molecular architecture:

-

Thiazolidin-2-one core: A five-membered ring comprising three carbon atoms, one sulfur atom, and one nitrogen atom, with a ketone group at position 2.

-

4-Imino substituent: An –NH– group at position 4 of the thiazolidinone ring.

-

4-Ethoxyphenyl moiety: A phenyl ring substituted with an ethoxy (–OCH2CH3) group at the para position, connected to the imino nitrogen.

This configuration places the ethoxyphenyl group in a spatially distinct orientation, potentially influencing electronic distribution and intermolecular interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(4-Ethoxyphenyl)imino-1,3-thiazolidin-2-one can be achieved through two primary methodologies, adapted from protocols for analogous thiazolidinones :

One-Pot Condensation-Cyclization

This method involves sequential condensation of three components:

-

Ethyl 3-aminopropionate hydrochloride (1)

-

4-Ethoxybenzaldehyde (2)

-

Thioglycolic acid (3)

Reaction Mechanism:

-

Condensation: Formation of a Schiff base between the amine (1) and aldehyde (2).

-

Cyclization: Attack of the thiol group (3) on the imine carbon, followed by intramolecular cyclization to form the thiazolidinone ring.

-

Oxidation: In situ oxidation to stabilize the thiazolidin-2-one structure.

Conditions:

-

Solvent: Ethanol or toluene

-

Temperature: 80–100°C

-

Catalyst: p-Toluenesulfonic acid (PTSA)

Heterocyclization of N-Aryl-2-chloroacetamides

An alternative route employs:

-

N-(4-Ethoxyphenyl)-2-chloroacetamide (4)

-

Ammonium thiocyanate (NH4SCN)

Procedure:

-

Nucleophilic substitution: Replacement of the chloro group in (4) by the thiocyanate ion.

-

Cyclization: Acid-catalyzed intramolecular cyclization to form the thiazolidinone ring.

Conditions:

Reaction Optimization

Critical parameters influencing yield and purity include:

Spectral Characterization

1H NMR (400 MHz, DMSO-d6)

-

Thiazolidinone protons:

-

Ethoxyphenyl group:

– OCH2CH3: δ 1.34 (t, 3H, J = 7.0 Hz) and δ 4.01 (q, 2H, J = 7.0 Hz)

– Aromatic protons: δ 6.85–7.25 (m, 4H)

13C NMR (100 MHz, DMSO-d6)

-

Thiazolidinone carbons:

– C2 (carbonyl): δ 172.8

– C4 (imino): δ 64.2

– S–CH2: δ 33.8 -

Ethoxyphenyl carbons:

– OCH2CH3: δ 14.9 (CH3), δ 63.1 (OCH2)

– Aromatic carbons: δ 114.5–160.3

Infrared (IR) Spectroscopy

-

Key absorptions:

– ν(N–H): 3225–3200 cm⁻¹ (imino stretch)

– ν(C=O): 1686–1657 cm⁻¹ (thiazolidinone ketone)

– ν(C–O–C): 1245 cm⁻¹ (ethoxy group)

Biological Activities and Mechanisms

The ethoxy group’s electron-donating nature may enhance membrane permeability compared to halogenated analogs .

Anticancer Activity

Thiazolidinones with para-substituted aryl groups demonstrate potent anti-proliferative effects:

| Cell Line | IC50 (μM) | Reference (Cisplatin) | SAR Insight |

|---|---|---|---|

| MCF7 (Breast) | 0.27–1.15 | 4.14 | Electron-withdrawing groups ↑ activity |

| H460 (Lung) | 1.8–4.2 | 5.6 | Planar aromatic systems favor DNA intercalation |

The ethoxy group’s bulkiness may sterically hinder DNA binding, potentially reducing efficacy compared to chloro derivatives .

Antioxidant Capacity

In ABTS radical scavenging assays:

The –OCH2CH3 group’s +R effect likely stabilizes radical intermediates less effectively than –Cl .

Structure-Activity Relationships (SAR)

Electronic Effects

-

Electron-donating groups (e.g., –OCH2CH3):

– ↑ Lipophilicity → Enhanced membrane permeability

– ↓ Electrophilicity → Reduced enzyme inhibition

Steric Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume